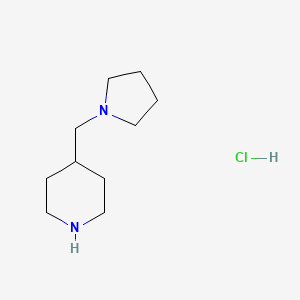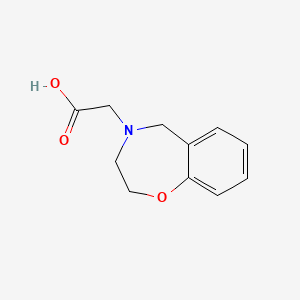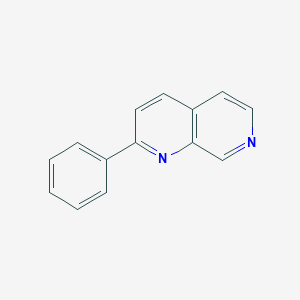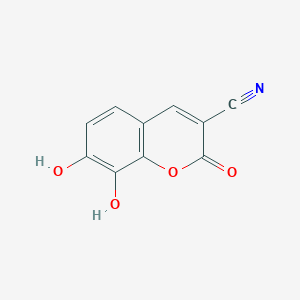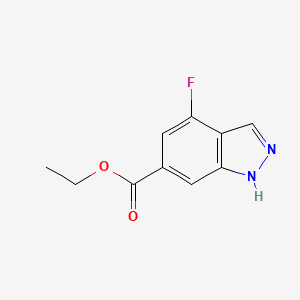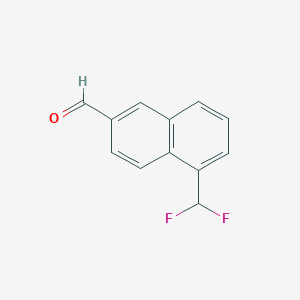
1-(Difluoromethyl)naphthalene-6-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H8F2O. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring at the 1-position and a carboxaldehyde group (-CHO) at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde can be achieved through several methods. One common approach involves the introduction of the difluoromethyl group via a difluoromethylation reaction. This can be done using reagents such as difluoromethyl bromide (CF2HBr) in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Another method involves the use of a Grignard reagent, where a difluoromethyl magnesium bromide (CF2HMgBr) is reacted with a naphthalene derivative containing a suitable leaving group at the 1-position. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group (-CHO) can be oxidized to form the corresponding carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(Difluoromethyl)naphthalene-6-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-6-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-6-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing difluoromethyl groups, which are known to improve the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals, where the difluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the aromatic naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the function of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-6-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-6-carboxaldehyde: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group (-CF2H). The additional fluorine atom increases the electron-withdrawing effect, making the compound more reactive in certain chemical reactions.
1-(Difluoromethyl)naphthalene-3-carboxaldehyde: This isomer has the difluoromethyl group at the 1-position and the carboxaldehyde group at the 3-position. The different substitution pattern can lead to variations in the compound’s reactivity and biological activity.
1-(Difluoromethyl)naphthalene-6-carboxylic acid: This compound is the oxidized form of this compound, with a carboxylic acid group (-COOH) instead of an aldehyde group (-CHO). The carboxylic acid group can participate in different types of chemical reactions, such as esterification and amidation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |
InChI Key |
KJWJQKABAKDZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)

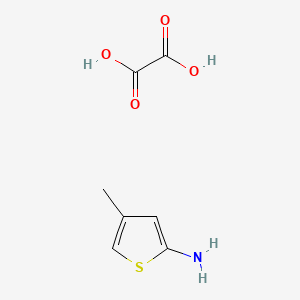
![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)

